2-Bromo-5-chloro-3-fluoro-6-iodopyridine 2-Bromo-5-chloro-3-fluoro-6-iodopyridine
Brand Name: Vulcanchem
CAS No.: 514798-09-5
VCID: VC8349986
InChI: InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H
SMILES: C1=C(C(=NC(=C1Cl)I)Br)F
Molecular Formula: C5HBrClFIN
Molecular Weight: 336.33 g/mol

2-Bromo-5-chloro-3-fluoro-6-iodopyridine

CAS No.: 514798-09-5

Cat. No.: VC8349986

Molecular Formula: C5HBrClFIN

Molecular Weight: 336.33 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-chloro-3-fluoro-6-iodopyridine - 514798-09-5

Specification

CAS No. 514798-09-5
Molecular Formula C5HBrClFIN
Molecular Weight 336.33 g/mol
IUPAC Name 2-bromo-5-chloro-3-fluoro-6-iodopyridine
Standard InChI InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H
Standard InChI Key NLQLHBLZJNFELQ-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=C1Cl)I)Br)F
Canonical SMILES C1=C(C(=NC(=C1Cl)I)Br)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

2-Bromo-5-chloro-3-fluoro-6-iodopyridine is systematically named according to IUPAC rules, with substituents numbered to minimize positional indices. Its molecular formula, C₅HBrClFIN, accounts for one bromine, one chlorine, one fluorine, one iodine, and a pyridine backbone. The structural arrangement places bromine at position 2, chlorine at position 5, fluorine at position 3, and iodine at position 6 (Figure 1). This substitution pattern creates steric and electronic effects that influence reactivity .

Table 1: Key Identifiers of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine

PropertyValue
CAS Number514798-09-5
Molecular FormulaC₅HBrClFIN
Molecular Weight337.33 g/mol
IUPAC Name2-Bromo-5-chloro-3-fluoro-6-iodopyridine

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s density is estimated at 2.5±0.1 g/cm³, extrapolated from analogous halogenated pyridines such as 2-Bromo-5-chloro-3-iodopyridine (2.4 g/cm³) and 2-Bromo-5-iodopyridine (2.3 g/cm³) . The presence of iodine, a heavy atom, contributes significantly to this elevated density. Boiling points for similar compounds range from 278–300°C , suggesting a boiling point of 310–330°C for the target molecule. Melting points are less predictable due to variations in crystal packing but likely exceed 120°C based on structural analogs .

Solubility and Reactivity

Halogenated pyridines generally exhibit low solubility in polar solvents like water but are soluble in organic solvents such as dichloromethane or tetrahydrofuran. The electron-withdrawing effects of halogens render the pyridine ring electrophilic, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The fluorine atom at position 3 enhances metabolic stability in pharmaceutical applications, while iodine at position 6 provides a handle for further functionalization .

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine likely involves sequential halogenation. A plausible route begins with a fluoropyridine precursor, followed by directed ortho-metalation to introduce iodine at position 6. Subsequent bromination and chlorination could employ reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Alternative methods might use transition-metal catalysis to achieve regioselectivity, though specific literature on this compound remains scarce .

Challenges in Regiocontrol

Achieving the correct substitution pattern requires careful control of reaction conditions. For example, the fluorine atom’s strong electron-withdrawing effect directs incoming electrophiles to specific positions. Iodination typically demands harsh conditions, such as the use of iodine monochloride (ICl) in concentrated sulfuric acid, which may compete with other halogenation steps .

Applications in Research and Industry

Pharmaceutical Intermediates

Polyhalogenated pyridines are pivotal in constructing kinase inhibitors and antiviral agents. The iodine atom in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine enables Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, a strategy widely used in drug discovery . For instance, similar compounds have been employed in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .

Material Science

The compound’s halogen-rich structure makes it a candidate for organic semiconductors or ligands in catalytic systems. Heavy halogens can modulate electronic properties, enhancing charge transport in organic light-emitting diodes (OLEDs) .

Hazard StatementPrecautionary Measure
H315Wear nitrile gloves and lab coats
H318Use safety goggles or face shield
H335Operate in a fume hood

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